1-(methylsulfonyl)-3-(2-phenylethyl)piperidine
Overview
Description
Phenylpiperidines are a chemical class of drugs with a phenyl moiety directly attached to piperidine . These agents have an important role in many aspects of medicine including anesthesia and pain medicine .
Synthesis Analysis
The synthesis of 2-substituted piperidines involves a reaction that assembles the piperidine ring by the sequential formation of four new chemical bonds . This process also installs the C-2 stereogenic centre with high levels of diastereocontrol .
Molecular Structure Analysis
The molecular structure of phenylpiperidines involves a phenyl moiety directly attached to piperidine . This structure is crucial for the drug’s function in various medical applications .
Chemical Reactions Analysis
Phenylpiperidines, such as fentanyl, are metabolized mainly via CYP3A4 . Therefore, potential adverse effects can occur with concomitant use of any drug which affects CYP3A4 activity . Discontinuation of CYP3A4 inducers can also result in an increase in fentanyl plasma concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenethylpiperidine can be found on the PubChem database .
Mechanism of Action
Safety and Hazards
Clinicians should appreciate that since fentanyl is metabolized mainly via CYP3A4, potential adverse effects can occur with concomitant use of any drug which affects CYP3A4 activity . Discontinuation of CYP3A4 inducers can also result in an increase in fentanyl plasma concentration . Fentanyl and other opioids have been shown to potentiate propagation of infection or cancer .
Future Directions
In recent years, fentanyl and other phenylpiperidine formulations have been developed and successfully marketed for chronic pain patients . Because all opioids have complex physiological responses and potential drug-drug interactions, the clinician should appreciate all aspects of this drug class and consider all available options in appropriate clinical settings .
Properties
IUPAC Name |
1-methylsulfonyl-3-(2-phenylethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-18(16,17)15-11-5-8-14(12-15)10-9-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKNDFZSSLOVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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